molecular formula C23H16D5NO2 B1158165 JWH 073 N-(4-hydroxybutyl) metabolite-d5

JWH 073 N-(4-hydroxybutyl) metabolite-d5

Cat. No.: B1158165
M. Wt: 348.5
InChI Key: FIBVDFAPDNJBNI-HXXXRZHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 073 N-(4-hydroxybutyl) metabolite-d5 contains five deuterium atoms at the 2/', 4/' ,5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 073 N-(4-hydroxybutyl) metabolite by GC- or LC-MS. JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 N-(4-hydroxybutyl) metabolite is expected to be a major urinary metabolite of JWH 073, characterized by monohydroxylation of the N-alkyl chain, based on the metabolism of the closely-related JWH 015 and JWH 018. In urine samples, this metabolite of JWH 018 is almost completely glucuronidated.

Properties

Molecular Formula

C23H16D5NO2

Molecular Weight

348.5

InChI

InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D

InChI Key

FIBVDFAPDNJBNI-HXXXRZHPSA-N

SMILES

O=C(C1=C([2H])N(CCCCO)C2=C([2H])C([2H])=C([2H])C([2H])=C12)C3=CC=CC4=C3C=CC=C4

Synonyms

(1-(4-hydroxybutyl)-1H-indol-3-yl-2/',4/',5/',6/',7/'-d5)(naphthalen-1-yl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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JWH 073 N-(4-hydroxybutyl) metabolite-d5
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